![molecular formula C21H15ClFN3O2 B2859066 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902964-27-6](/img/no-structure.png)

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

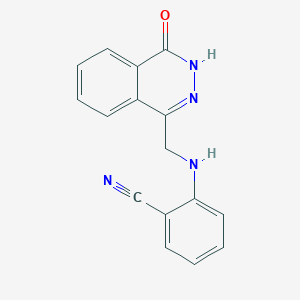

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It has been studied for different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Synthesis Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests a possible synthetic route for related compounds.Molecular Structure Analysis

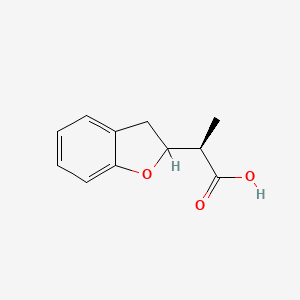

The molecular structure of pyrido[2,3-d]pyrimidines can vary depending on the substituents attached to the core structure. The specific structure of “3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” would include a pyrido[2,3-d]pyrimidine core with additional phenyl groups attached at the 3 and 1 positions .Wissenschaftliche Forschungsanwendungen

Oncology

Pyridopyrimidine derivatives have been studied for their potential use in cancer therapy. The structure of these compounds allows for interaction with various cellular targets, potentially inhibiting cancer cell growth. For example, palbociclib, a drug developed by Pfizer, is a pyridopyrimidine derivative used in the treatment of breast cancer .

Anti-Inflammatory Applications

Some pyridopyrimidine compounds have shown potential activity against inflammatory diseases such as rheumatoid arthritis. Dilmapimod is an example of a pyridopyrimidine derivative with such anti-inflammatory properties .

Antiviral Activity

Research has indicated that certain pyridopyrimidine derivatives can exhibit antiviral properties. These compounds may work by interfering with viral replication or by inhibiting enzymes that are crucial for the viral life cycle .

Antimicrobial Properties

The structural complexity of pyridopyrimidine derivatives makes them suitable candidates for developing new antimicrobial agents. Their ability to bind to bacterial proteins and disrupt bacterial cell function is a key area of research .

Neurological Disorders

Due to their ability to cross the blood-brain barrier and interact with central nervous system receptors, pyridopyrimidine derivatives are being explored for the treatment of various neurological disorders .

Cardiovascular Diseases

Pyridopyrimidine derivatives may have therapeutic potential in cardiovascular diseases. Their interaction with cardiac enzymes and receptors could lead to the development of novel treatments for heart conditions .

Metabolic Disorders

The metabolic modulating properties of pyridopyrimidine derivatives are being investigated for the treatment of metabolic disorders such as diabetes and obesity .

Plant Growth Regulation

Some pyridopyrimidine derivatives, due to their structural similarity to natural plant hormones, can be used to regulate plant growth and development, which has implications for agriculture and horticulture .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 2-chlorobenzylamine with 2-fluorobenzaldehyde to form the corresponding Schiff base, which is then cyclized with barbituric acid in the presence of a catalyst to yield the target compound.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluorobenzaldehyde", "barbituric acid", "catalyst" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 2-fluorobenzaldehyde in the presence of a suitable solvent and a catalyst to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with barbituric acid in the presence of a catalyst to yield the target compound.", "Step 3: Purification of the crude product by recrystallization or column chromatography." ] } | |

CAS-Nummer |

902964-27-6 |

Produktname |

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Molekularformel |

C21H15ClFN3O2 |

Molekulargewicht |

395.82 |

IUPAC-Name |

3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H15ClFN3O2/c22-17-9-3-1-6-14(17)12-26-20(27)16-8-5-11-24-19(16)25(21(26)28)13-15-7-2-4-10-18(15)23/h1-11H,12-13H2 |

InChI-Schlüssel |

RQYMQMPTBSOAGF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)

methanone N-phenylhydrazone](/img/structure/B2858986.png)

![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)

![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)

![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)